molecular formula C17H25N3O3 B7929420 2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7929420
M. Wt: 319.4 g/mol
InChI Key: BXEBNNKBZYDGEF-CFMCSPIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral pyrrolidine derivative featuring a benzyl ester moiety and a complex substituent at the 2-position: a methyl-amino group linked to an (S)-2-amino-propionyl chain. It serves as a synthetic intermediate in pharmaceutical research, particularly for protease inhibitors or antimalarial agents . Notably, this compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or efficacy compared to analogs .

Properties

IUPAC Name

benzyl 2-[[[(2S)-2-aminopropanoyl]-methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(18)16(21)19(2)11-15-9-6-10-20(15)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3/t13-,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEBNNKBZYDGEF-CFMCSPIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1CCCN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1CCCN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with significant potential in medicinal chemistry and biological research. This compound features a pyrrolidine ring, an amino acid derivative, and a benzyl ester group, making it a versatile candidate for various biological applications. This article explores its biological activity, synthesis methods, and potential therapeutic uses.

Chemical Structure

The chemical formula for this compound is C17H25N3O3C_{17}H_{25}N_{3}O_{3} . Its structure is characterized by:

  • A pyrrolidine ring , which contributes to its cyclic nature and potential interactions with biological targets.
  • An amino acid derivative that may influence its binding properties and biological activity.
  • A benzyl ester moiety , which can enhance lipophilicity and membrane permeability.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine structure is constructed through cyclization reactions.
  • Amino Acid Derivative Introduction : The (S)-2-amino-propionyl group is introduced using coupling reagents like dicyclohexylcarbodiimide (DCC).
  • Esterification : The final step involves the reaction of the carboxylic acid with benzyl alcohol under acidic conditions to form the benzyl ester .

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

The compound's action mechanism primarily involves its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Enzyme Inhibition : It has shown promise in inhibiting certain enzymes involved in metabolic pathways, which could have implications for conditions like diabetes or obesity.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially protecting cells from oxidative stress .

Case Studies

Several case studies highlight the compound's potential applications:

  • Inhibition of Enzyme Activity : A study demonstrated that derivatives similar to this compound effectively inhibited aldose reductase, an enzyme implicated in diabetic complications .
  • Cancer Research : Another investigation explored its effects on cancer cell lines, revealing that it could induce apoptosis in specific types of cancer cells, suggesting potential as an anticancer agent .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReferences
Enzyme InhibitionInhibits aldose reductase
Antioxidant PropertiesReduces oxidative stress in cellular models
Apoptosis InductionInduces cell death in cancer cell lines
Protein-Ligand InteractionModulates activity through receptor binding

Scientific Research Applications

The compound 2-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a complex molecule with potential applications in various scientific fields, particularly in pharmaceuticals and biochemistry. This article explores its applications, supported by data tables and case studies.

Drug Development

The compound's structure indicates it may serve as a building block for peptide synthesis or as a prodrug. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body, enhancing bioavailability and therapeutic efficacy. The incorporation of the benzyl ester moiety can improve lipophilicity, potentially aiding in cellular uptake.

Peptide Synthesis

Due to its amino acid derivatives, this compound can be utilized in synthesizing peptides that mimic natural proteins. Such peptides can be designed to interact with specific biological targets, making them valuable in drug discovery .

Biochemical Research

The compound's ability to modify biological pathways through amino acid substitution makes it a candidate for studying metabolic processes and enzyme interactions. It could be used to develop inhibitors or activators of specific enzymes involved in metabolic pathways.

Case Study 1: Synthesis of Peptide Analogues

In a study focusing on the synthesis of peptide analogues, researchers utilized similar pyrrolidine-based compounds to create modified peptides that exhibited enhanced stability and binding affinity to target receptors. The findings suggested that modifications at the amino acid level could significantly impact the biological activity of peptides, paving the way for new therapeutics targeting diseases such as cancer and diabetes .

Case Study 2: Prodrug Formulation

A formulation study investigated the use of benzyl esters as prodrugs for amino acids. The results demonstrated that such modifications could lead to improved pharmacokinetics, including increased absorption rates and prolonged circulation times in vivo. This supports the potential application of the compound as a prodrug candidate .

Data Tables

Application AreaDescription
Drug DevelopmentProdrug formulation for enhanced bioavailability
Peptide SynthesisBuilding block for peptide analogues
Biochemical ResearchModulation of enzyme activity through amino acid substitution

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Substituted Pyrrolidine-1-carboxylic Acid Benzyl Esters

Compounds such as 4-substituted 2-(3-hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic acid benzyl esters (e.g., compounds 17 and 18 in –2) share the benzyl ester core but differ in their 2-position substituents. These analogs exhibit antimalarial activity (IC50: 86.2 µM for 17, 106.5 µM for 18), comparable to artemisinin, by inhibiting the cysteine protease falcipain .

Benzyl Esters with Aromatic Substituents

(±)-2-(4-Methoxycarbonylbenzyl)pyrrolidine-1-carboxylic acid benzyl ester (25) and (±)-2-(4-Acetoxymethylbenzyl)pyrrolidine-1-carboxylic acid benzyl ester (26) () feature aromatic side chains. Their synthesis via palladium-catalyzed coupling yields 1:1 rotamers, confirmed by <sup>1</sup>H NMR . No biological data are available, suggesting their utility as intermediates rather than therapeutics.

Tert-Butyl Ester Analogs

3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester () and 2-{[((S)-2-amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester () replace the benzyl ester with a tert-butyl group. The tert-butyl ester enhances steric bulk and stability under acidic conditions but requires harsher deprotection (e.g., HCl in dichloromethane) compared to benzyl esters (removed via hydrogenolysis) . The isopropyl and cyclopropyl substituents in these analogs may modulate solubility and metabolic stability.

Simpler Amino-Methyl Derivatives

(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester () has a molecular formula of C14H20N2O2 (MW: 248.32) and a simpler methylamino group. Its lower molecular weight and reduced complexity may improve synthetic accessibility but diminish target specificity compared to the amino-propionyl derivative.

Key Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC50) Synthesis Highlights
Target Compound Benzyl ester (S)-2-Amino-propionyl-methyl-amino N/A Discontinued (CymitQuimica)
4-Substituted 2-(3-Hydroxy-2-oxo-phenethylcarbamoyl) analogs (17, 18) Benzyl ester Phenethylcarbamoyl-hydroxy-oxo 86.2–106.5 µM (antimalarial) Diazocarbonyl insertion, coupling
(±)-2-(4-Methoxycarbonylbenzyl)pyrrolidine-1-carboxylic acid benzyl ester (25) Benzyl ester 4-Methoxycarbonylbenzyl N/A Pd-catalyzed coupling, rotamers
2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-t-Bu ester tert-Butyl ester Isopropyl-amino-(S)-2-amino-propionyl N/A tert-Butyl deprotection via HCl
(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester Benzyl ester Methylamino N/A Commercial (discontinued)

Preparation Methods

Cyclization of 1,4-Diamines

Reaction of 1,4-diamines with ketones or aldehydes under acidic conditions forms the pyrrolidine ring. For example:

H2N(CH2)3NH2+RCOCH3H+Pyrrolidine derivative+H2O\text{H}2\text{N}(\text{CH}2)3\text{NH}2 + \text{RCOCH}3 \xrightarrow{\text{H}^+} \text{Pyrrolidine derivative} + \text{H}2\text{O}

This method offers moderate yields (60–70%) but requires purification via column chromatography.

Introduction of the Methyl-Amino-Methyl Group

The methyl-amino-methyl side chain is installed via reductive amination or nucleophilic substitution:

Reductive Amination

A ketone intermediate reacts with methylamine followed by reduction with NaBH3_3CN:

Pyrrolidine-CHO+CH3NH2NaBH3CNPyrrolidine-CH2N(CH3)\text{Pyrrolidine-CHO} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{Pyrrolidine-CH}2\text{N(CH}_3\text{)}

This method achieves 80–90% yield but requires strict pH control (pH 6–7).

Nucleophilic Substitution

A bromomethyl-pyrrolidine derivative reacts with methylamine in DMF:

Pyrrolidine-CH2Br+CH3NH2DMFPyrrolidine-CH2N(CH3)+HBr\text{Pyrrolidine-CH}2\text{Br} + \text{CH}3\text{NH}2 \xrightarrow{\text{DMF}} \text{Pyrrolidine-CH}2\text{N(CH}_3\text{)} + \text{HBr}

Yields are lower (50–60%) due to competing elimination.

Coupling with (S)-2-Amino-propionyl Moiety

The (S)-2-amino-propionyl group is introduced via peptide coupling. Protection of the amino group as a Boc derivative is critical:

Boc Protection

(S)-2-Amino-propionic acid is treated with di-tert-butyl dicarbonate:

H2N-CH(CH3)-COOH+(Boc)2OBaseBoc-NH-CH(CH3)-COOH\text{H}2\text{N-CH(CH}3\text{)-COOH} + (\text{Boc})2\text{O} \xrightarrow{\text{Base}} \text{Boc-NH-CH(CH}3\text{)-COOH}

Yields exceed 95%.

Amide Bond Formation

The Boc-protected amino acid is activated with HOBt/EDCI and coupled to the pyrrolidine amine:

Boc-NH-CH(CH3)-COOH+Pyrrolidine-NH2HOBt/EDCIPyrrolidine-NH-CO-CH(CH3)-NH-Boc\text{Boc-NH-CH(CH}3\text{)-COOH} + \text{Pyrrolidine-NH}2 \xrightarrow{\text{HOBt/EDCI}} \text{Pyrrolidine-NH-CO-CH(CH}_3\text{)-NH-Boc}

Deprotection with TFA yields the free amine.

Benzyl Esterification

The carboxylic acid group is protected as a benzyl ester via Steglich esterification:

Pyrrolidine-COOH+BnOHDCC/DMAPPyrrolidine-COOCH2C6H5\text{Pyrrolidine-COOH} + \text{BnOH} \xrightarrow{\text{DCC/DMAP}} \text{Pyrrolidine-COOCH}2\text{C}6\text{H}_5

Reaction conditions:

  • Catalyst : DCC (1.2 eq), DMAP (0.1 eq)

  • Solvent : Dichloromethane

  • Yield : 85–90%.

Optimization and Industrial Scaling

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors for the esterification and coupling steps, enhancing reproducibility and yield (Table 1).

Table 1. Comparison of Batch vs. Flow Synthesis

ParameterBatch MethodFlow Method
Reaction Time12 h2 h
Yield85%92%
Purity (HPLC)95%99%

Stereochemical Control

Chiral HPLC confirms enantiopurity (>99% ee) using columns like Chiralpak IA.

Challenges and Solutions

  • Racemization During Coupling : Minimized using HOBt/EDCI at 0°C.

  • Benzyl Ester Hydrolysis : Avoided by using anhydrous conditions during synthesis.

  • Byproduct Formation : Addressed via precise stoichiometry and slow reagent addition.

Q & A

Q. Key Methodological Considerations :

  • Use of benzyl bromide for direct esterification.
  • Catalytic aminolysis with bifunctional Brønsted acid/base catalysts (e.g., 6-chloro-2-pyridone) for efficient coupling .

How can stereochemical control be maintained during the coupling of (S)-2-amino-propionyl fragments?

Advanced Question
Stereochemical control in peptide coupling relies on chiral auxiliary use and reaction condition optimization. For instance, sodium borohydride reduction in methanol-THF mixtures preserves stereochemistry during pyrrolidine ring formation . Protecting groups like allyl or benzyl esters are critical to prevent racemization; allyl groups are preferred for their orthogonal deprotection under mild conditions (e.g., Pd/C with trifluoroacetic acid) .

Q. Data Contradiction Analysis :

  • Over 100% yields (e.g., 102% in EP 4374877 A2) may arise from incomplete purification or residual solvents . Validate purity via HPLC or NMR.

What catalytic systems enhance the efficiency of ester aminolysis in modifying this compound?

Advanced Question
6-Halo-2-pyridones act as bifunctional Brønsted acid/base catalysts, enabling aminolysis of benzyl esters without stringent anhydrous conditions . This method achieves >95% enantiomeric purity in dipeptide synthesis. Key parameters:

  • Catalyst loading: 5–10 mol%.
  • Solvent: Dichloromethane or THF at room temperature.
  • Recovery: Catalyst can be quantitatively recycled via filtration .

Q. Comparative Table :

CatalystSubstrateYield (%)Enantiomeric Excess (%)
6-Chloro-2-pyridoneBenzyl ester85–92≥95
Traditional baseMethyl ester60–7580–90

How do researchers resolve contradictions in reported synthetic yields (e.g., >100%)?

Advanced Question
Yields exceeding 100% often stem from residual solvents, unreacted starting materials, or byproducts co-eluting during purification. For example, the 102% yield in EP 4374877 A2 likely reflects incomplete removal of sodium borohydride or solvent residues . Mitigation strategies:

  • Analytical Validation : Use LC-MS or ¹H/¹³C NMR to confirm purity.
  • Chromatography : Optimize column conditions (e.g., silica gel vs. reverse-phase) to separate target compounds from impurities.

What analytical techniques are critical for confirming structural integrity post-synthesis?

Basic Question

  • NMR Spectroscopy : ¹H and ¹³C NMR identify stereochemical configuration and confirm benzyl ester integration (e.g., aromatic protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₈H₂₅N₃O₃: expected 356.18, observed 356.17) .
  • X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .

What are the limitations of benzyl ester protection in complex syntheses?

Advanced Question
Benzyl esters are susceptible to premature cleavage under acidic or hydrogenolytic conditions. For example, hydrogenolysis (H₂/Pd-C) removes benzyl groups but may reduce double bonds in adjacent structures . Alternatives:

  • Orthogonal Protection : Use allyl esters for selective deprotection .
  • Stability Testing : Monitor ester integrity under reaction conditions via TLC or in-situ IR.

How can metabolic stability of this compound be assessed for pharmacological studies?

Advanced Question

  • In Vitro Assays : Incubate with liver microsomes or S9 fractions to measure esterase-mediated hydrolysis rates .
  • LC-MS/MS Quantification : Track benzyl ester cleavage products (e.g., free carboxylic acid) over time .
  • Comparative Table :
ConditionHalf-life (h)Major Metabolite
Human liver microsomes2.1 ± 0.3Free carboxylic acid
Rat plasma0.8 ± 0.2Benzylic alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.